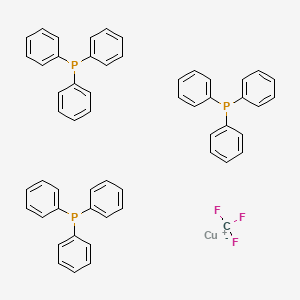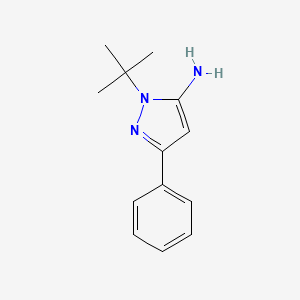
(Trifluoromethyl)tris(triphenylphosphine)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a compound with the molecular formula C55H45CuF3P3 and a molecular weight of 919.43 . It is a solid substance at 20°C and is sensitive to moisture . The compound is white to almost white in color and appears as a powder or crystal .
Molecular Structure Analysis
The InChI code for (Trifluoromethyl)tris(triphenylphosphine)copper(I) is 1S/3C18H15P.CF3.Cu/c31-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h31-15H;; . This indicates that the compound consists of three triphenylphosphine (C18H15P) molecules, one trifluoromethyl (CF3) group, and one copper(I) atom.Physical And Chemical Properties Analysis
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a solid at 20°C and is sensitive to moisture . It has a melting point of 155°C (dec.) . The compound is slightly soluble in tetrahydrofuran .Applications De Recherche Scientifique
Complex Formation and Stability
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is involved in the formation of complexes with other chemical entities. For instance, it reacts with basic ketones like phenalenone, diphenylcyclopropenone, and tropone to form stable complexes that are resilient in both air and moisture. These complexes show good solubility in common organic solvents such as dichloromethane and chloroform (Chen et al., 2001).
Catalytic Activity in Organic Reactions
This copper compound exhibits catalytic activities in organic synthesis. For example, in the presence of triphenylphosphine, copper(II) chloride catalyzes the ortho-acylation reaction of phenols with aryl aldehydes. This reaction is versatile, accommodating a wide range of starting materials and can be utilized to synthesize xanthone derivatives efficiently in a single step (Hu et al., 2012).
Synthesis of Nanoparticles
The compound is also used in synthesizing nanoparticles. Ethylene glycol-functionalized copper(II) carboxylates can be converted to tris(triphenylphosphine)copper(I) complexes upon reduction. These complexes can further produce copper nanoparticles by thermal decomposition, resulting in nanoparticles of various shapes and sizes, including spherical nanoparticles and nanorods. The properties and morphology of these nanoparticles can be modulated based on the precursor concentration (Adner et al., 2013).
Molecular Structure Studies
Extensive studies have been conducted to understand the molecular structure and bonding of complexes involving (Trifluoromethyl)tris(triphenylphosphine)copper(I). Solid-state NMR and X-ray diffraction techniques have been used to study these complexes, revealing detailed information about bond angles, bond lengths, and the overall geometry of the copper complexes. Such studies are fundamental in comprehending the molecular behavior of these compounds and their stability under various conditions (Hanna et al., 2005).
Safety And Hazards
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Propriétés
IUPAC Name |
copper(1+);trifluoromethane;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEZRALRKPUAPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45CuF3P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluoromethyl)tris(triphenylphosphine)copper(I) | |
CAS RN |
325810-07-9 |
Source


|
| Record name | (Trifluoromethyl)tris(triphenylphosphine)copper(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)


![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)




![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
